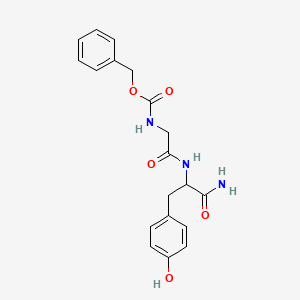
Angiotensin I human acetate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Angiotensin I human acetate hydrate is a biologically active peptide that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. It is a precursor to angiotensin II, a potent vasoconstrictor that increases blood pressure. Angiotensin I is produced by the enzymatic cleavage of angiotensinogen, a protein synthesized by the liver .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Angiotensin I human acetate hydrate can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to achieve the desired purity. The final product is then lyophilized to obtain a stable powder form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Angiotensin I human acetate hydrate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Angiotensin II: The primary product formed from the hydrolysis of angiotensin I by ACE.
Oxidized Peptides: Products formed from the oxidation of specific amino acid residues.
Wissenschaftliche Forschungsanwendungen
Angiotensin I human acetate hydrate has a wide range of scientific research applications, including:
Wirkmechanismus
Angiotensin I human acetate hydrate exerts its effects through its conversion to angiotensin II by ACE. Angiotensin II then binds to angiotensin receptors, leading to vasoconstriction and increased blood pressure. The renin-angiotensin system also regulates fluid balance by modulating the release of aldosterone, which promotes sodium and water retention .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Angiotensin II: A potent vasoconstrictor derived from angiotensin I.
Angiotensinogen: The precursor protein from which angiotensin I is derived.
Angiotensin III: A peptide formed from the further cleavage of angiotensin II.
Uniqueness
Angiotensin I human acetate hydrate is unique in its role as a precursor to angiotensin II, making it a critical component of the renin-angiotensin system. Its ability to be converted into a potent vasoconstrictor highlights its importance in blood pressure regulation and fluid balance .
Eigenschaften
Molekularformel |
C64H95N17O17 |
|---|---|
Molekulargewicht |
1374.5 g/mol |
IUPAC-Name |
acetic acid;2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate |
InChI |
InChI=1S/C62H89N17O14.C2H4O2.H2O/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3;1-2(3)4;/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68);1H3,(H,3,4);1H2 |
InChI-Schlüssel |
GQMWNZUFNXZMDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,11-Dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12324301.png)
![Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)

![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)
